rac-O-Desmethyl Venlafaxine-D6
Overview
Description
(±)-O-Desmethyl venlafaxine-d6 is an analytical reference standard intended for use as an internal standard for the quantification of (±)-O-desmethyl venlafaxine by GC- or LC-MS. (±)-O-Desmethyl venlafaxine is a metabolite of the antidepressant venlafaxine. This product is intended for research and forensic applications.
Rac-O-Desmethyl Venlafaxine-D6 is a labelled analogue of O-Desmethyl Venlafaxine, a metabolite of Venlafaxine. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant. According to different doses, it effects on serotonergic transmission, noradrenergic systems and dopaminergic neurotransmission. Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms.
Mechanism of Action
Target of Action
rac-O-Desmethyl Venlafaxine-D6, also known as D,L-O-DESMETHYLVENLAFAXINE-D6 or 4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol, is a labelled analogue of O-Desmethyl Venlafaxine . The primary targets of this compound are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation .
Mode of Action
The compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine in the central nervous system, leading to an increase in the synaptic concentrations of these neurotransmitters . This results in enhanced serotonergic and noradrenergic neurotransmission .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can stimulate the post-synaptic receptors, leading to various downstream effects. These effects include the modulation of mood, cognition, and pain perception . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized primarily by cytochrome P450 enzymes and is eliminated through the kidneys . The compound’s ADME properties can impact its bioavailability, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by this compound can lead to an improvement in the symptoms of depression . The compound’s action on these neurotransmitters can modulate mood and alleviate depressive symptoms .
Biochemical Analysis
Biochemical Properties
rac-O-Desmethyl Venlafaxine-D6 plays a role in biochemical reactions as it is involved in the metabolic pathways of Venlafaxine .
Cellular Effects
As a metabolite of Venlafaxine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of Venlafaxine, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
As a metabolite of Venlafaxine, it may have similar stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
As a metabolite of Venlafaxine, it may have similar effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of Venlafaxine .
Transport and Distribution
As a metabolite of Venlafaxine, it may be transported and distributed in a similar manner .
Subcellular Localization
As a metabolite of Venlafaxine, it may have similar subcellular localization and effects on its activity or function .
Properties
IUPAC Name |
4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345329 | |
Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062605-69-9 | |
Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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